molecular formula C11H17N3OS B1341530 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 893758-48-0

2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B1341530
CAS No.: 893758-48-0
M. Wt: 239.34 g/mol
InChI Key: AUEVEUXXTNLXSB-UHFFFAOYSA-N
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Description

2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a chemical compound designed for research applications, particularly in the fields of medicinal chemistry and pharmacology. This substance belongs to a class of molecules based on the 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold, which has been identified as a novel class of orthosteric antagonist of the A1 adenosine receptor (A1AR) . The structural features of this scaffold, including substitutions at the 6-position, are known to influence its binding properties, shifting functionality between allosteric modulation and orthosteric antagonism . Furthermore, structurally similar tetrahydrothieno[2,3-c]pyridine-3-carboxamide compounds are under investigation for their potential as kinase inhibitors, targeting receptors such as the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR) . This suggests potential research applications in oncology for the treatment of various cancers, including breast, colon, lung, and prostate cancers . Researchers can utilize this compound to explore its mechanism of action, binding affinity, and inhibitory effects in specific biochemical pathways. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not designed, evaluated, or approved for any human therapeutic, diagnostic, or veterinary use.

Properties

IUPAC Name

2-amino-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-2-4-14-5-3-7-8(6-14)16-11(13)9(7)10(12)15/h2-6,13H2,1H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEVEUXXTNLXSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588597
Record name 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893758-48-0
Record name 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophene derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted thienopyridine derivatives, which can have enhanced biological activities or different physical properties .

Scientific Research Applications

2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit tubulin polymerization by binding to the colchicine site, thereby exerting antiproliferative effects on cancer cells . The exact pathways can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

2-Amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS No. 893758-48-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's molecular formula is C11H17N3OSC_{11}H_{17}N_{3}OS, and it features a thieno[2,3-c]pyridine core structure that is notable for its diverse biological properties.

Anti-inflammatory Activity

Research has demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant anti-inflammatory properties. A study highlighted the ability of certain derivatives to inhibit lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor-alpha (TNF-alpha) in rat whole blood, suggesting that these compounds could be beneficial in managing inflammatory conditions .

Anticancer Properties

Recent investigations into the anticancer potential of thieno[2,3-c]pyridine derivatives have shown promising results. In vitro studies indicated that these compounds can induce apoptosis in various cancer cell lines. For instance, a compound structurally related to 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine was found to lower the cancer stem cell fraction and induce metabolic shifts from lipid to glucose metabolism in breast cancer cells .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
Anti-inflammatoryInhibition of TNF-alpha production
AnticancerInduction of apoptosis in cancer cells
Metabolic modulationShift from lipid to glucose metabolism

The mechanisms underlying the biological activities of 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine are still being elucidated. However, studies suggest that these compounds may act through several pathways:

  • Inhibition of Pro-inflammatory Cytokines : The ability to inhibit TNF-alpha suggests a role in modulating inflammatory pathways.
  • Induction of Apoptosis : Evidence from cell viability assays indicates that these compounds can trigger apoptotic pathways in cancer cells.
  • Metabolic Reprogramming : The observed shift in cellular metabolism points towards a potential mechanism where cancer cells are forced to alter their energy production pathways.

Case Studies

A notable case study involved the evaluation of a thieno[2,3-c]pyridine derivative in MDA-MB-231 breast cancer cells. The study found that treatment with this compound led to significant cytotoxicity and increased apoptosis rates compared to untreated controls. Specifically:

  • Cytotoxicity : Less than 50% cell viability was observed at concentrations above 2.5 µM after 48 hours.
  • Apoptosis Rates : The treatment resulted in a marked increase in both early and late apoptotic cell populations.

These findings underscore the potential application of 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine as a therapeutic agent in oncology.

Q & A

Q. Q1. What are the standard synthetic routes for 2-amino-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide?

Methodological Answer: The compound can be synthesized via cyclization of precursors such as substituted piperidones with nitrile-containing reagents. For example, analogs with substituents at position 6 (e.g., methyl or benzyl groups) are synthesized by reacting N-substituted piperidones with 2-cyanoacetamide in ethanol/water under basic conditions (e.g., NaOH or KOH) at 60–80°C, followed by acidification and purification . Modifications to the propyl group at position 6 may require alkylation steps using propyl halides or Grignard reagents.

Q. Q2. What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring saturation. For example, ¹H NMR signals for the tetrahydrothienopyridine core typically appear as multiplet peaks between δ 3.0–4.5 ppm for CH₂ groups. Mass spectrometry (HR-ESMS) validates molecular weight, with deviations <5 ppm indicating purity. Melting point analysis (e.g., 190–205°C for hydrochloride salts) and elemental analysis further confirm crystallinity and stoichiometry .

Advanced Research Questions

Q. Q3. How does the 6-propyl substituent influence this compound’s activity as an adenosine receptor modulator?

Methodological Answer: Substituents at position 6 (e.g., methyl, benzyl, or propyl) significantly alter allosteric modulation of A₁ adenosine receptors. For instance, methyl groups enhance binding affinity (e.g., compound 3b, EC₅₀ = 0.8 µM), while bulkier substituents like benzyl may reduce solubility but improve selectivity. The propyl group likely balances lipophilicity and steric effects, optimizing receptor interactions. Comparative assays using radioligand binding (e.g., [³H]CCPA) and functional cAMP assays are recommended to quantify effects .

Q. Q4. How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer: Discrepancies often arise from variations in substituent electronic/steric profiles or assay conditions. To address this:

Standardize Assays: Use consistent cell lines (e.g., CHO-K1 expressing human A₁ receptors) and buffer conditions.

Control Solubility: Ensure analogs are dissolved in DMSO at ≤0.1% to avoid solvent interference.

Validate SAR Trends: Compare EC₅₀/IC₅₀ values of propyl-substituted derivatives against methyl and benzyl analogs (e.g., compound 6g vs. 7a) to isolate substituent effects .

Q. Q5. What strategies are effective for optimizing the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to the propyl chain to enhance aqueous solubility.
  • Metabolic Stability: Conduct liver microsome assays (e.g., human/rat) to identify metabolic soft spots. For instance, replacing ester moieties with carboxamide groups (as in 6h) reduces CYP450-mediated oxidation .
  • Bioavailability Testing: Use in situ intestinal perfusion models to assess absorption and plasma protein binding .

Q. Q6. How can structural modifications at position 3 (carboxamide) impact target selectivity?

Methodological Answer: Replacing the carboxamide with a hydrazide (e.g., compound 6h) or acylating it (e.g., 6i) alters hydrogen-bonding interactions with receptor residues. For example, hydrazide derivatives show enhanced selectivity for A₁ over A₂A receptors due to reduced steric clash in the orthosteric pocket. Docking studies (e.g., AutoDock Vina) and mutagenesis (e.g., Ala-scanning of receptor residues) are critical for mechanistic validation .

Methodological Challenges

Q. Q7. What experimental pitfalls arise during purification of hydrochloride salts of this compound?

Methodological Answer: Hydrochloride salts often precipitate as hygroscopic solids, complicating crystallization. Solutions include:

  • Recrystallization: Use methanol/dioxane mixtures (e.g., 1:3 v/v) at −20°C to improve crystal yield.
  • Counterion Exchange: Substitute Cl⁻ with less hygroscopic anions (e.g., sulfate) via ion-exchange chromatography .

Q. Q8. How should researchers design analogues to explore thienopyridine’s scaffold diversity?

Methodological Answer:

  • Core Modifications: Introduce fused rings (e.g., pyrido[3,2-d]pyrimidinones) or replace sulfur with oxygen (thieno→furopyridines).
  • Position-Specific Functionalization: Use Suzuki-Miyaura coupling at position 2 for aryl/heteroaryl diversification (e.g., 4-chlorobenzyl in 6g) .

Data Interpretation and Validation

Q. Q9. What computational methods are suitable for predicting binding modes of 6-propyl derivatives?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ligand-receptor complexes (e.g., A₁ adenosine receptor PDB: 6D9H) in explicit solvent (TIP3P water) for 100 ns to assess stability.
  • Free Energy Perturbation (FEP): Calculate relative binding affinities for propyl vs. methyl substituents .

Q. Q10. How can in vitro toxicity be preliminarily assessed for this compound?

Methodological Answer:

  • Cytotoxicity Screening: Use MTT assays in HEK293 or HepG2 cells at 10–100 µM concentrations.
  • hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk (IC₅₀ <10 µM indicates high risk).
  • Genotoxicity: Ames test (TA98 strain) with/without metabolic activation (S9 fraction) .

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